4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one is a chemical compound with the molecular formula C7H10ClN3O. It is a derivative of pyridazinone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-2-methylpyridazin-3(2H)-one with ethylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antagonist or inhibitor in specific signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: Known for its effects on chloroplast development in plants.
4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol: Used in the synthesis of metal complexes with potential anticancer activity.
Uniqueness
4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both chloro and ethylamino groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10ClN3O |
---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
4-chloro-5-(ethylamino)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10ClN3O/c1-3-9-5-4-10-11(2)7(12)6(5)8/h4,9H,3H2,1-2H3 |
InChI Key |
FIDUQPWEQDXSGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=O)N(N=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.